molecular formula C12H25N3O2 B4604148 N-butyl-2-heptanoylhydrazinecarboxamide

N-butyl-2-heptanoylhydrazinecarboxamide

Cat. No.: B4604148
M. Wt: 243.35 g/mol
InChI Key: VKNVCZJUYCFOTG-UHFFFAOYSA-N
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Description

N-Butyl-2-heptanoylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a butyl group attached to the hydrazine nitrogen and a heptanoyl chain at the 2-position. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their structural versatility and applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves condensation reactions between hydrazine derivatives and acylating agents, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

1-butyl-3-(heptanoylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-5-7-8-9-11(16)14-15-12(17)13-10-6-4-2/h3-10H2,1-2H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNVCZJUYCFOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NNC(=O)NCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Hydrazinecarboxamides exhibit diverse bioactivity and physicochemical properties depending on substituents. Key analogues include:

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2o, 2p, 2q in ): Alkyl Chains: These compounds feature long alkyl chains (C15–C18), enhancing hydrophobicity and thermal stability.
  • N-Butyl-2-(2-((1-Carbamoylcyclohexyl)(p-tolyl)amino)-2-oxoethyl)hydrazine-1-carboxamide (7c) (): Cyclohexyl and Aromatic Substituents: The cyclohexyl and p-tolyl groups introduce steric bulk, which may influence conformational flexibility and intermolecular interactions.
  • 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide ():

    • Aromatic and Hydrogen-Bonding Motifs : The ethoxy and hydroxy groups facilitate intramolecular O–H⋯O and intermolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice .
Table 1: Substituent Comparison
Compound Key Substituents Functional Impact
N-Butyl-2-heptanoylhydrazinecarboxamide Butyl, heptanoyl Moderate hydrophobicity, flexible chain
2o (C15H31-alkyl, CF₃-benzoyl) Long alkyl, CF₃-benzoyl High thermal stability, lipophilicity
7c (Butyl, cyclohexyl, p-tolyl) Steric bulk, aromatic ring Conformational rigidity
2-(3-Ethoxy-2-hydroxybenzylidene) Ethoxy, hydroxy, phenyl Hydrogen bonding, planar structure

Physical and Spectral Properties

Melting Points and Thermal Stability
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides : Melting points range from 178.5°C to 196°C, attributed to strong van der Waals forces from long alkyl chains and π-stacking of aromatic groups .
  • 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide : Forms a planar structure with a dihedral angle of 6.7° between aromatic rings, promoting close packing and higher melting points .
  • This compound (hypothetical): Expected to have a lower melting point (~100–150°C) due to shorter alkyl chains and reduced crystallinity.
Spectral Characteristics
  • IR Spectroscopy: CF₃-Benzoyl Analogues: Strong C=O stretches at ~1650–1700 cm⁻¹ and C–F vibrations at ~1100–1200 cm⁻¹ . Heptanoyl Derivative: Aliphatic C=O stretch at ~1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹.
  • NMR Spectroscopy: Butyl Group: Terminal CH₃ protons resonate at δ 0.87 (triplet, J=7.5 Hz), as seen in . Heptanoyl Chain: Methylene protons (CH₂) appear as multiplets at δ 1.2–1.5, with carbonyl carbons at ~170 ppm.

Hydrogen Bonding and Molecular Packing

  • 2-(3-Ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide : Exhibits a 2D hydrogen-bonded network via O–H⋯O and N–H⋯O interactions, critical for crystal stability .
  • This compound: Likely forms intermolecular N–H⋯O bonds between hydrazine and carbonyl groups, though less extensive due to aliphatic chains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-heptanoylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-heptanoylhydrazinecarboxamide

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